molecular formula C11H16BrNO2 B13270897 2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol

2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol

Cat. No.: B13270897
M. Wt: 274.15 g/mol
InChI Key: QGZDHISOERTSEP-UHFFFAOYSA-N
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Description

2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H16BrNO2 This compound is characterized by the presence of a bromophenyl group attached to an ethylamino moiety, which is further connected to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylacetic acid and 1,3-dihydroxypropane.

    Formation of Intermediate: The 3-bromophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with ethylamine to form the intermediate 3-bromophenylacetyl ethylamide.

    Reduction: The intermediate is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like OH- or NH2- in polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Phenols, substituted amines.

Scientific Research Applications

2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The compound’s diol moiety can participate in hydrogen bonding and other interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-Hexylphenethyl)propane-1,3-diol: Similar structure with a hexyl group instead of a bromophenyl group.

    2-Amino-1,3-propanediol: Lacks the bromophenyl and ethylamino groups, simpler structure.

    1,3-Propanediol, 2-amino-2-methyl-: Contains a methyl group instead of the bromophenyl group.

Uniqueness

2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[1-(3-bromophenyl)ethylamino]propane-1,3-diol

InChI

InChI=1S/C11H16BrNO2/c1-8(13-11(6-14)7-15)9-3-2-4-10(12)5-9/h2-5,8,11,13-15H,6-7H2,1H3

InChI Key

QGZDHISOERTSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(CO)CO

Origin of Product

United States

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